Cas no 309737-37-9 (4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide
- 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Benzamide, 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-
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- Inchi: 1S/C15H9BrFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
- InChI Key: FSURHSKCGICHQY-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)S1)(=O)C1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 376.963
- Monoisotopic Mass: 376.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.645±0.06 g/cm3(Predicted)
- pka: 7.46±0.50(Predicted)
4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0187-0151-1mg |
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
309737-37-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-bromo-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide
4-Bromo-N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9)
The compound 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position of the benzamide group and a substituted thiadiazole ring. The presence of the fluorophenyl group further enhances its chemical versatility and reactivity.
Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery and material synthesis. The thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. In the case of 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, the substitution pattern on the thiadiazole ring plays a crucial role in determining its electronic properties and reactivity.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The introduction of the bromine atom at the para position of the benzamide group is achieved through electrophilic substitution, while the thiadiazole ring is formed via a cyclization reaction involving appropriate starting materials. The presence of the fluorophenyl group introduces additional electronic effects, making this compound suitable for applications in both organic synthesis and materials science.
In terms of physical properties, 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Its solubility in organic solvents such as dichloromethane and DMF makes it ideal for use in solution-based reactions. The compound also shows moderate stability under thermal conditions, making it suitable for various industrial applications.
The application of this compound extends to several areas, including pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, thiadiazole derivatives are often explored for their potential as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes. Additionally, the bromine atom in this compound can serve as a leaving group in substitution reactions, enabling further functionalization for specific applications.
Recent research has also focused on the use of 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.
In conclusion, 4-bromo-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 309737-37-9) is a versatile compound with significant potential in various fields. Its unique structure and chemical properties make it an attractive candidate for further research and development in both academic and industrial settings.
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